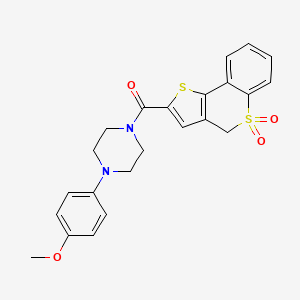

ML349

描述

属性

IUPAC Name |

(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIJPELUPZUEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective APT2/LYPLA2 Inhibitor ML349: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML349 is a potent, selective, and reversible small molecule inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). This enzyme plays a critical role in the depalmitoylation of various proteins, thereby regulating their membrane localization, trafficking, and signaling activity. Notably, APT2 is implicated in the depalmitoylation of the oncoprotein NRAS, a key player in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the selective and reversible inhibition of the enzymatic activity of APT2. APT2 is a serine hydrolase responsible for removing palmitate moieties from cysteine residues of target proteins, a post-translational modification known as S-palmitoylation. This depalmitoylation step is crucial for the dynamic regulation of protein function.

The primary mechanism of action of this compound involves its binding to the active site of APT2, preventing the binding and subsequent hydrolysis of its palmitoylated protein substrates.[1] High-resolution co-crystal structures have revealed that this compound occupies the acyl-binding channel of APT2.[2][3][4] Specifically, the sulfonyl group of this compound forms hydrogen bonds with water molecules within the active site, which in turn interact with the catalytic triad and the oxyanion hole of the enzyme.[2][3] This interaction effectively blocks the catalytic machinery of APT2, leading to an accumulation of palmitoylated substrates.

One of the most well-characterized substrates of APT2 is the small GTPase NRAS.[5] The cellular localization and oncogenic signaling of NRAS are dependent on a continuous cycle of palmitoylation and depalmitoylation.[6][7] By inhibiting APT2, this compound disrupts this cycle, leading to the hyper-palmitoylation of NRAS and its mislocalization away from the plasma membrane to intracellular compartments like the Golgi apparatus.[7][8][9] This sequestration of NRAS from its downstream effectors at the plasma membrane results in the attenuation of oncogenic signaling pathways.

dot

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC50 | LYPLA2 (APT2) | 144 nM | Competitive Activity-Based Protein Profiling (ABPP) | [1][10] |

| LYPLA1 (APT1) | >3000 nM | Competitive Activity-Based Protein Profiling (ABPP) | [1][10] | |

| Ki | APT2 | 120 ± 20 nM | Enzyme Inhibition Assay | [10][11][12] |

| APT1 | >10000 nM | Enzyme Inhibition Assay | [10][11] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from the characterization of this compound by the NIH Molecular Libraries Program.[1]

Objective: To determine the IC50 of this compound against APT2 and assess its selectivity over other serine hydrolases.

Materials:

-

Test compound: this compound

-

Proteome source: e.g., mouse brain membrane proteome or cell lysate (e.g., from HEK293T cells)

-

Activity-based probe: Rhodamine-conjugated fluorophosphonate (FP-Rh)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

DMSO (Dimethyl sulfoxide)

-

4x SDS-PAGE loading buffer

-

SDS-PAGE gels

-

In-gel fluorescence scanner

Procedure:

-

Prepare the proteome at a concentration of 1 mg/mL in DPBS.

-

In a microcentrifuge tube, add the proteome solution.

-

Add varying concentrations of this compound (dissolved in DMSO) to the proteome and incubate for 30 minutes at 37°C. A DMSO-only control should be included.

-

Add the FP-Rh probe to a final concentration of 2 µM and incubate for 30 minutes at 25°C.

-

Quench the reaction by adding 4x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

Quantify the fluorescence intensity of the band corresponding to APT2. The percentage of inhibition is calculated relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Cell-Based Assay: Cell Viability (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.[13][14][15][16]

Objective: To determine the effect of this compound on the viability of a given cell line.

Materials:

-

Cell line of interest (e.g., NRAS-mutant melanoma cells)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% inhibition of cell growth) if applicable.

dot

In Vivo Administration and Target Engagement

This protocol is a general guideline for in vivo studies in mice, based on the NIH Probe Report for this compound and a similar compound, ML378.[1][17]

Objective: To assess the in vivo activity and target engagement of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 18:1:1 saline:PEG-40-castor oil:EtOH or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Experimental animals (e.g., C57BL/6 mice)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Tissue homogenization equipment

-

Reagents for downstream analysis (e.g., competitive ABPP as described in 3.1)

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous solution or suspension of this compound in the chosen vehicle. For example, a 2 mg/mL suspension can be prepared by adding a DMSO stock solution of this compound to PEG300, followed by Tween-80 and saline.[11]

-

Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg). A vehicle control group should be included.

-

Time Course: After a predetermined time (e.g., 4 hours), humanely euthanize the mice.

-

Tissue Collection and Processing: Harvest tissues of interest (e.g., liver, kidney, brain, or tumor xenografts) and snap-freeze them in liquid nitrogen.

-

Proteome Extraction: Homogenize the tissues and isolate the soluble proteome fraction by ultracentrifugation.

-

Target Engagement Analysis: Determine the extent of APT2 inhibition in the tissue lysates using the competitive ABPP protocol (see section 3.1). A reduction in the fluorescence of the APT2 band in the this compound-treated group compared to the vehicle group indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of APT2/LYPLA2. Its high potency and selectivity make it an excellent tool for dissecting the role of protein depalmitoylation in various cellular processes, particularly in the context of NRAS-driven cancers. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations into the dynamic regulation of protein S-palmitoylation and its implications in health and disease.

References

- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. ashpublications.org [ashpublications.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Inhibiting the palmitoylation/depalmitoylation cycle selectively reduces the growth of hematopoietic cells expressing oncogenic Nras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depalmitoylated Ras traffics to and from the Golgi complex via a nonvesicular pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 10. This compound | Phospholipase | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ML349: A Selective LYPLA2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective reversible inhibitor of lysophospholipase 2 (LYPLA2), also known as acyl-protein thioesterase 2 (APT2). This document details its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in lipid signaling, protein palmitoylation, and drug discovery.

Introduction to LYPLA2 and the Role of this compound

Lysophospholipase 2 (LYPLA2) is a cytosolic serine hydrolase that plays a crucial role in lipid metabolism and cellular signaling.[1] It is involved in the hydrolysis of lysophospholipids and the depalmitoylation of proteins, a key post-translational modification that regulates protein trafficking, localization, and function.[2][3] Notably, oncogenes such as HRAS require dynamic palmitoylation for their signaling and transforming activities.[2][4] LYPLA2, along with its close homolog LYPLA1 (65% sequence identity), modulates these processes.[1][2] Given its role in pathways implicated in cancer and other diseases, the development of selective chemical probes to interrogate LYPLA2 function has been a significant goal.[4][5]

This compound emerged from a high-throughput screening campaign as the first reported selective, reversible inhibitor of LYPLA2.[2] Its high potency and selectivity make it an invaluable tool for dissecting the specific biological functions of LYPLA2, distinct from those of LYPLA1 and other serine hydrolases.[2][6][7]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity and selectivity of this compound have been extensively characterized using various biochemical and proteomic techniques. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC₅₀ | 144 nM | LYPLA2 | in vitro biochemical | [2][8][9] |

| Kᵢ | 120 ± 20 nM | LYPLA2 (APT2) | Kinetic Analysis | [8][10] |

| IC₅₀ | >3,000 nM | LYPLA1 | in vitro biochemical | [8][9] |

| Kᵢ | >10,000 nM | LYPLA1 (APT1) | Kinetic Analysis | [8] |

| Selectivity | >20-fold | vs. LYPLA1 | Gel-based competitive ABPP | [2] |

| Selectivity | >69-fold | vs. LYPLA1 | Based on IC₅₀ values | Calculated |

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Inhibition at 10 µM | Assay Type | Proteome | Reference |

| LYPLA2 | >95% | Gel-based competitive ABPP | HEK293T soluble proteome | [2] |

| Other Serine Hydrolases | No significant inhibition | Gel-based competitive ABPP | HEK293T soluble proteome | [2] |

| LYPLA2 (in vivo) | Near-complete inhibition | in vivo competitive ABPP | Heart, Kidney, Lung (Mouse) | [11] |

| LYPLA1 (in vivo) | No inhibition | in vivo competitive ABPP | Heart, Kidney, Lung (Mouse) | [11] |

Table 2: Selectivity Profile of this compound in Complex Proteomes and In Vivo

Mechanism of Action

This compound is an active-site directed, reversible inhibitor.[2] High-resolution co-crystal structures of human LYPLA2 (APT2) in complex with this compound have elucidated the molecular basis for its isoform-selective inhibition.[12] The inhibitor occupies the enzyme's hydrophobic channel. A key feature is the sulfonyl group of this compound, which forms hydrogen bonds with water molecules within the active site. These water molecules, in turn, interact with the catalytic triad and oxyanion hole, indirectly engaging these critical catalytic residues.[12] This binding mode, which differs from how the selective LYPLA1 inhibitor ML348 engages the LYPLA1 active site, underpins the remarkable selectivity of this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving LYPLA2 and the experimental workflows used to identify and characterize this compound.

Caption: LYPLA2-mediated depalmitoylation of HRAS and its inhibition by this compound.

Caption: Workflow for the Fluopol-ABPP high-throughput screen.

Caption: Workflow for gel-based competitive ABPP to assess inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.

Fluorescence Polarization-Based Competitive ABPP (Fluopol-ABPP) for HTS

This assay was used for the primary high-throughput screen to identify inhibitors of LYPLA2.[2]

-

Objective: To identify compounds that inhibit LYPLA2 by measuring the displacement of a fluorescent probe (FP-Rh) from the enzyme's active site.

-

Principle: When the small, fluorescent FP-Rh probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger LYPLA2 enzyme, its tumbling is restricted, leading to high fluorescence polarization. An inhibitor will compete with the probe for the active site, leaving the probe unbound and resulting in a low polarization signal.

-

Protocol Summary:

-

Dispense 4.0 µL of Assay Buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1mM DTT, 0.01% Pluronic acid) containing 9.38 nM LYPLA2 protein into 1536-well microtiter plates.[2]

-

Add 30 nL of test compound in DMSO (or DMSO alone for control) to the appropriate wells for a final concentration of ~5.9 µM.[2]

-

Incubate the plates for 30 minutes at 25 °C.[2]

-

Initiate the assay by dispensing 1.0 µL of 375 nM FP-Rh probe in Assay Buffer to all wells.

-

Measure fluorescence polarization (mP) using a suitable plate reader with excitation and emission wavelengths appropriate for rhodamine.

-

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against a wide range of serine hydrolases (SHs) in a complex biological sample.[2]

-

Objective: To visualize the inhibition of LYPLA2 and assess off-target activity against other SHs in a proteome.

-

Principle: An activity-based probe (e.g., FP-PEG-Rh) covalently labels the active site of SHs. Pre-incubation with a competitive inhibitor like this compound prevents probe labeling of the target enzyme. Labeled proteins are then separated by SDS-PAGE and visualized by in-gel fluorescence scanning. Inhibition is quantified by the reduction in fluorescence intensity of a specific protein band compared to a DMSO control.

-

Protocol Summary:

-

To 50 µL of a soluble proteome lysate (1 mg/mL in DPBS), add 1 µL of the test compound (this compound) at various concentrations (e.g., 50x stock in DMSO). For control wells, add 1 µL of DMSO.[2]

-

Incubate for 30 minutes at 37 °C.[2]

-

Add 1 µL of a 50x stock of FP-PEG-Rh probe to a final concentration of 5 µM.[2]

-

Incubate for an additional 30 minutes at 37 °C.

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE.

-

Visualize the gel using a flatbed fluorescence scanner. The LYPLA2 band is identified by its molecular weight and its disappearance in the presence of this compound.

-

In Situ and In Vivo Competitive ABPP

These experiments confirm that the inhibitor can engage its target in a cellular or whole-animal context.

-

Objective: To determine if this compound can inhibit LYPLA2 in living cells and in animal models.

-

Principle: A cell-permeable alkyne-functionalized ABPP probe (e.g., NHU5) is used. This probe has slower reaction kinetics, which facilitates the analysis of reversible inhibitors.[2] After treating cells or animals with the inhibitor and then the probe, proteomes are harvested. The probe-labeled proteins are then "clicked" with a fluorescent azide tag (e.g., Rh-azide) for visualization by SDS-PAGE.

-

In Situ Protocol Summary (Cultured Cells):

-

Incubate cultured cells (e.g., HEK293T) with the desired concentration of this compound or DMSO for a specified time.[2]

-

Add the cell-permeable alkyne probe (e.g., NHU5) and incubate further.[2]

-

Harvest the cells, lyse them, and prepare a proteome lysate.

-

Perform a click chemistry reaction by adding a rhodamine-azide tag to the alkyne-labeled proteins.

-

Analyze the products by SDS-PAGE and in-gel fluorescence scanning as described for the gel-based ABPP protocol.

-

-

In Vivo Protocol Summary (Mouse Model):

-

Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle (DMSO) to mice.[11]

-

After a set time (e.g., 3 hours), administer the alkyne ABPP probe (e.g., NHU5, 100 mg/kg, i.p.).[11]

-

After 1 hour, sacrifice the animals and harvest tissues of interest (e.g., heart, kidney, brain).[11]

-

Homogenize the tissues and prepare proteome lysates.

-

Perform the click chemistry reaction and analyze by SDS-PAGE as described above.

-

Conclusion

This compound is a well-characterized, highly potent, and selective tool for the study of LYPLA2. Its development through a systematic screening and characterization pipeline has provided the research community with a critical reagent to explore the roles of LYPLA2 in physiology and disease. The detailed quantitative data and protocols provided in this guide serve as a valuable resource for scientists aiming to utilize this compound in their own investigations into the complex biology of lipid signaling and protein acylation.

References

- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Phospholipase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Figure 3.5-2, Both this compound (SID 160654496) and ML348 (SID 160654487) show potent and selective activity in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML349 in Elucidating Protein Depalmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function. The dynamic nature of this modification is controlled by the interplay of palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs). Understanding the roles of these enzymes is paramount to deciphering complex signaling pathways and developing novel therapeutics. This technical guide focuses on ML349, a potent and selective small-molecule inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). We provide an in-depth overview of this compound's mechanism of action, its application in studying protein depalmitoylation, detailed experimental protocols, and its impact on key signaling pathways.

Introduction to Protein Palmitoylation and Depalmitoylation

Protein S-palmitoylation is a lipid modification that increases the hydrophobicity of a protein, thereby influencing its interaction with cellular membranes and its subcellular localization. This process is catalyzed by a family of over 20 zinc finger DHHC-type containing (ZDHHC) palmitoyl acyltransferases (PATs). Unlike more stable lipid modifications, S-palmitoylation is reversible, allowing for dynamic regulation of protein function. The removal of palmitate is mediated by depalmitoylating enzymes, including acyl-protein thioesterases (APTs), which hydrolyze the thioester bond.

The dynamic cycling of palmitoylation and depalmitoylation is crucial for the regulation of numerous cellular processes, including signal transduction, protein trafficking, and synaptic plasticity. Dysregulation of this cycle has been implicated in various diseases, including cancer and neurological disorders.

This compound: A Selective Inhibitor of Acyl-Protein Thioesterase 2 (APT2)

This compound is a small molecule that has emerged as a critical tool for studying the role of APT2 in protein depalmitoylation. It was identified through a high-throughput screening campaign using a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) strategy. This compound is a reversible and highly selective inhibitor of APT2.

Mechanism of Action

This compound acts as a competitive inhibitor of APT2. Structural studies have revealed that this compound binds to the active site of APT2, preventing the binding and subsequent hydrolysis of palmitoylated protein substrates. Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site resident waters, which indirectly engages the catalytic triad and oxyanion hole of the enzyme. This isoform-selective binding mechanism is attributed to subtle differences in the active site architecture between APT1 and APT2.

Quantitative Data

The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Enzyme | Value | Assay Type | Reference |

| IC50 | LYPLA2 (APT2) | 144 nM | Gel-based competitive-ABPP | [1] |

| LYPLA1 (APT1) | > 3000 nM | Gel-based competitive-ABPP | [1] | |

| Ki | APT2 | 120 ± 20 nM | Competitive activity-based fluorescence polarization assay | [2][3] |

| APT1 | > 10,000 nM | Competitive activity-based fluorescence polarization assay | [2][3] |

Table 1: In vitro inhibitory activity of this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| In situ Inhibition | Effective | HEK293T, BW5147-derived murine T-cells | Competitive ABPP | [4] |

| In vivo Inhibition | Effective | Mouse models | Competitive ABPP | [4] |

Table 2: In situ and in vivo activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study protein depalmitoylation.

In situ Inhibition of APT2 in Cultured Cells

This protocol describes how to treat cultured cells with this compound to inhibit APT2 activity prior to downstream analysis, such as assessing the palmitoylation status of a protein of interest.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer appropriate for your downstream application (e.g., for Acyl-Biotin Exchange)

Procedure:

-

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete cell culture medium. A typical final concentration range to test is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired period. The optimal incubation time may vary depending on the protein of interest and the desired effect, but a common range is 4-24 hours.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer for your downstream assay (e.g., Acyl-Biotin Exchange or immunoblotting).

-

Proceed with your downstream analysis to assess the effects of APT2 inhibition on protein palmitoylation.

Acyl-Biotin Exchange (ABE) Assay to Measure Changes in Protein Palmitoylation

The ABE assay is a powerful method to detect and quantify changes in protein S-palmitoylation. This protocol outlines the key steps of the ABE assay, incorporating the use of this compound to assess the role of APT2.

Materials:

-

Cell lysates from this compound-treated and control cells (from Protocol 3.1)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine-HCl

-

Tris-HCl

-

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

-

Streptavidin-agarose beads

-

SDS-PAGE sample buffer

Procedure:

-

Blocking of free thiols: To the cell lysates, add NEM to a final concentration of 50 mM to block all free cysteine residues. Incubate at 4°C for 4 hours with gentle rotation.

-

Protein precipitation: Precipitate the proteins to remove excess NEM. A common method is chloroform/methanol precipitation.

-

Thioester cleavage: Resuspend the protein pellet in a buffer containing 1 M hydroxylamine-HCl (pH 7.4) to cleave the thioester linkage of palmitoylated cysteines. For a negative control, resuspend a parallel sample in a buffer with 1 M Tris-HCl (pH 7.4). Incubate at room temperature for 1 hour.

-

Biotinylation of newly exposed thiols: Precipitate the proteins again to remove hydroxylamine. Resuspend the pellet in a buffer containing 1 µM Biotin-HPDP to label the newly exposed cysteine residues that were previously palmitoylated. Incubate at room temperature for 1 hour.

-

Capture of biotinylated proteins: Precipitate the proteins to remove excess Biotin-HPDP. Resuspend the pellet in a buffer and add streptavidin-agarose beads to capture the biotinylated proteins. Incubate at 4°C for 2 hours.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and analysis: Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent. Analyze the eluates by immunoblotting with an antibody against the protein of interest. An increased signal in the hydroxylamine-treated sample from this compound-treated cells compared to the control indicates that APT2 inhibition leads to increased palmitoylation of the target protein.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the in-cell or in vitro target engagement of an inhibitor. This protocol provides a general workflow for using this compound in a competitive ABPP experiment.

Materials:

-

Cell or tissue lysate (or purified APT2)

-

This compound

-

Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-based probe like FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Inhibitor pre-incubation: Pre-incubate the proteome lysate with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.

-

Probe labeling: Add the activity-based probe to the lysates and incubate for a specific time to allow for covalent labeling of active serine hydrolases.

-

Quenching and analysis: Quench the labeling reaction by adding SDS-PAGE sample buffer.

-

Gel electrophoresis and imaging: Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.

-

Data analysis: The fluorescence intensity of the band corresponding to APT2 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. This allows for the determination of the IC50 of this compound for APT2 in a complex proteome.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway influenced by this compound.

Caption: Acyl-Biotin Exchange (ABE) Workflow.

Caption: Competitive ABPP Workflow.

Caption: Role of APT2 and this compound in the Ras palmitoylation cycle and signaling.

Impact of this compound on Cellular Signaling

By inhibiting APT2, this compound has been instrumental in uncovering the role of depalmitoylation in various signaling pathways.

Ras Signaling

The Ras family of small GTPases (H-Ras, N-Ras, K-Ras) are key regulators of cell growth, proliferation, and differentiation. H-Ras and N-Ras undergo reversible palmitoylation, which is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways. The dynamic cycling of palmitoylation and depalmitoylation regulates the trafficking of Ras between the plasma membrane and the Golgi apparatus.

Inhibition of APT2 by this compound can lead to an accumulation of palmitoylated Ras at the plasma membrane, potentially altering the duration and intensity of Ras signaling. However, studies have shown that the effects of inhibiting specific APTs on Ras signaling can be complex and cell-type dependent. For instance, in some cancer cell lines, selective inhibition of APT1 or APT2 with ML348 or this compound, respectively, did not significantly impact cell viability, whereas a dual inhibitor had more pronounced effects.[5] This highlights the potential for redundancy and complexity in the regulation of Ras depalmitoylation.

Scribble and Cell Polarity

The scaffolding protein Scribble (Scrib) is a crucial regulator of cell polarity and a tumor suppressor. Its localization at the plasma membrane is dependent on palmitoylation. In certain cancer models, the overexpression of the transcription factor Snail leads to the mislocalization of Scrib to the cytoplasm, which is associated with increased expression and activity of APT2. Treatment with this compound has been shown to restore the plasma membrane localization and S-palmitoylation of Scrib, leading to the suppression of MAPK signaling.[6][7] This demonstrates a critical role for APT2-mediated depalmitoylation in the regulation of cell polarity and tumor progression.

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the specific role of APT2 in the dynamic regulation of protein palmitoylation. Its high selectivity allows researchers to distinguish the functions of APT2 from other depalmitoylating enzymes. The use of this compound in conjunction with advanced proteomics and cell biology techniques has significantly advanced our understanding of how depalmitoylation governs the trafficking, localization, and signaling of key regulatory proteins. As our knowledge of the "palmitoylome" expands, selective inhibitors like this compound will continue to be essential tools for elucidating the intricate roles of this reversible lipid modification in health and disease, and for the development of novel therapeutic strategies targeting protein depalmitoylation.

References

- 1. Depalmitoylated Ras traffics to and from the Golgi complex via a nonvesicular pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and this compound have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. APT2 inhibition restores Scribble localization and S-palmitoylation in Snail-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of ML349 on Acyl-Protein Thioesterase 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML349, a potent and selective inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). It details the inhibitor's mechanism of action, quantitative biochemical and cellular data, relevant experimental protocols, and its effects on key signaling pathways.

Introduction to S-Palmitoylation and APT2

S-palmitoylation is a reversible post-translational lipid modification where palmitic acid is attached to cysteine residues via a thioester linkage. This process is crucial for regulating protein trafficking, membrane localization, stability, and signaling activity.[1][2][3] The dynamic nature of S-palmitoylation is maintained by a cycle of enzymatic activity governed by protein acyltransferases (PATs) for palmitate addition and acyl-protein thioesterases (APTs) for its removal.[1][4]

APT1 and APT2 are the primary enzymes responsible for depalmitoylation in the cytosol.[1][4] Despite sharing significant sequence identity, they exhibit distinct substrate specificities, suggesting unique functional roles.[1] The development of isoform-selective inhibitors like this compound has been instrumental in dissecting the specific functions of APT2.[1][2][3] this compound is a reversible, competitive inhibitor with high selectivity for APT2 over APT1, making it an invaluable tool for studying APT2-specific biological processes.[5]

Quantitative Data Presentation

This compound demonstrates high potency and selectivity for APT2. The following tables summarize the key quantitative metrics for this compound and its derivatives.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Parameter | Value (nM) | Reference(s) |

| APT2 / LYPLA2 | K_i_ | 120 ± 20 | [6] |

| IC_50_ | 144 | [6] | |

| APT1 / LYPLA1 | K_i_ | >10,000 | [6] |

| IC_50_ | >3,000 | [6] |

Table 2: Potency of this compound Derivatives against APT2

| Compound | Key Structural Moiety | K_i_ (nM) | Reference(s) |

| This compound | Sulfone | ~105 | [7] |

| This compound-sulfoxide | Sulfoxide (Racemic) | ~2222 | [7] |

| This compound-thioether | Thioether | >10,000 | [7] |

Table 3: Biophysical and Cellular Characterization

| Parameter | Assay Type | Value | Reference(s) |

| Thermal Stabilization of APT2 | Differential Scanning Fluorimetry | 3.5 – 3.7 °C | [1] |

| Cellular Target Engagement | Fluorescence Polarization (HEK293T) | IC_50_ = 1.1 µM |

Mechanism of Action

High-resolution co-crystal structures of APT2 in complex with this compound have revealed a unique mechanism of inhibition.[1][2][3] Unlike direct active site inhibitors, this compound adopts a conformation within the hydrophobic channel of APT2.[1] The critical sulfonyl group of this compound does not directly interact with the catalytic triad (Ser122, His210, Asp178). Instead, it forms hydrogen bonds with resident water molecules within the active site.[1][2][3] These coordinated water molecules, in turn, engage the catalytic triad and the oxyanion hole, indirectly preventing substrate binding and hydrolysis.[1][2][3] This water-mediated indirect engagement is a key feature of its isoform selectivity.[1] The necessity of the two sulfone oxygens is demonstrated by the significantly reduced potency of the sulfoxide and thioether derivatives of this compound.[7]

Caption: Indirect inhibition mechanism of this compound in the APT2 active site.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor across a class of enzymes in a complex biological sample.[8][9][10]

-

Proteome Preparation: Lyse cells (e.g., HEK293T) and prepare the soluble proteome fraction.

-

Inhibitor Incubation: Treat the proteome with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.[11]

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to the samples and incubate for 30 minutes at 25°C.[11] This probe covalently binds to the active site of enzymes that were not blocked by this compound.

-

Analysis: Quench the reaction with SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize active enzymes using an in-gel fluorescent scanner.[11]

-

Quantification: Measure the integrated optical density of the protein bands corresponding to APT1 and APT2. A decrease in fluorescence intensity compared to the vehicle control indicates target engagement by this compound.

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is used to detect changes in protein palmitoylation status in response to APT2 inhibition.[12][13][14]

-

Cell Lysis & Thiol Blocking: Lyse cells treated with this compound or DMSO in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to cap all free cysteine residues.[12][15]

-

Thioester Cleavage: After removing excess NEM via acetone precipitation, treat the protein lysate with hydroxylamine (NH₂OH) to specifically cleave the thioester bonds linking palmitate groups to cysteines. A control sample is treated with a buffer like Tris instead of hydroxylamine.[12]

-

Biotinylation: Label the newly exposed thiol groups with a sulfhydryl-reactive biotinylation reagent, such as Biotin-HPDP.[12]

-

Affinity Purification: Capture the biotin-tagged (originally palmitoylated) proteins using streptavidin-agarose beads.

-

Detection: Elute the captured proteins and analyze by immunoblotting for the protein of interest (e.g., Scribble, MAVS). An increased signal in the this compound-treated sample compared to the control indicates an accumulation of the palmitoylated protein.

References

- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. oncotarget.com [oncotarget.com]

- 5. APT2 inhibition restores Scribble localization and S-palmitoylation in Snail-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Acyl Biotin Exchange Assay (ABE) [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Selective and Reversible Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2)

An In-Depth Technical Guide to the Discovery and Development of ML349

This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, a potent and selective small molecule inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl Protein Thioesterase 2 (APT2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of protein palmitoylation and the application of chemical probes to elucidate enzyme function.

Introduction: The Role of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester linkage.[1][2] This lipid modification is crucial for regulating the trafficking, membrane localization, and signaling functions of hundreds of cellular proteins, including oncogenes like RAS and SRC.[1][3] The dynamic nature of palmitoylation, often referred to as the "palmitoylation cycle," is controlled by two opposing enzyme families: protein acyl transferases (PATs) that add palmitate and acyl protein thioesterases (APTs) that remove it.[1]

The human genome encodes two closely related acyl protein thioesterases, APT1 (LYPLA1) and APT2 (LYPLA2), which share 65% sequence identity.[3] While APT1's role in depalmitoylating proteins like HRAS is relatively well-studied, the specific substrates and biological functions of APT2 have remained largely uncharacterized due to a lack of selective chemical tools.[3] The development of this compound as the first selective inhibitor of APT2 provides a critical tool to dissect its unique roles in cellular physiology and disease.[3]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of LYPLA1 and LYPLA2.[3] The screening utilized a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[3] This campaign led to the identification of a lead micromolar inhibitor which was optimized to create a dual inhibitor (ML211), as well as two selective inhibitors: ML348 for LYPLA1 and this compound for LYPLA2.[3] this compound emerged as a highly potent and selective reversible inhibitor of LYPLA2.[3]

Mechanism of Action and Selectivity

This compound is a reversible, active-site directed inhibitor of APT2.[3] Unlike irreversible inhibitors, this compound does not contain an obvious electrophilic group for covalent modification of the enzyme.[3] Its reversible nature was confirmed through gel filtration studies.[3]

The molecular basis for its isoform selectivity was revealed through high-resolution co-crystal structures of APT1 with its selective inhibitor (ML348) and APT2 with this compound.[1] Although the overall structures of the enzymes are nearly identical, the inhibitors adopt distinct conformations within each active site. In the APT2 active site, the sulfonyl group of this compound forms hydrogen bonds with resident water molecules, which in turn engage the catalytic triad (Ser122, His210, Asp178) and the oxyanion hole indirectly.[1][2] This unique binding mode, which is dependent on the sulfonyl group, is critical for its potent and selective inhibition of APT2.[1]

Quantitative Data Summary

This compound demonstrates high potency for APT2/LYPLA2 and excellent selectivity over its homolog APT1/LYPLA1.

| Target Enzyme | Parameter | Value | Reference |

| APT2 / LYPLA2 | IC50 | 144 nM | [3][4][5] |

| APT2 / LYPLA2 | Ki | 120 ± 20 nM | [4][5] |

| APT1 / LYPLA1 | IC50 | > 3000 nM | [4][5] |

| APT1 / LYPLA1 | Ki | > 10000 nM | [4][5] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Assay | Effect | Reference |

| HEK293T | WST-1 Assay | No cytotoxicity observed | [3] |

| NRAS mutant melanoma cells | Cell Viability Assay | No decrease in cell viability | [6][7] |

Table 2: Cellular Activity of this compound

Structure-Activity Relationship (SAR)

Initial SAR studies were conducted around the piperazine amide core of this compound. Commercially available analogs were tested using a gel-based competitive ABPP assay. The SAR profile was found to be steep, indicating that small structural modifications can lead to a significant loss of inhibitory activity. Analogs that maintained good inhibition at a 1 µM concentration were distinguished by having 4-substituted phenyl groups at the R1 position.[3]

Experimental Protocols

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

Protocol:

-

Prepare a soluble proteomic lysate (e.g., from HEK293T cells) at a concentration of 1 mg/mL in DPBS.

-

Pre-incubate 50 µL aliquots of the proteome with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C.

-

Add a serine hydrolase-specific activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM.

-

Incubate the reaction for 30 minutes at room temperature.

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE (e.g., 12% polyacrylamide gel).

-

Visualize the labeled serine hydrolases using a flatbed fluorescence scanner. Inhibition is observed as a decrease in the fluorescence intensity of the target enzyme band (APT2/LYPLA2) compared to the control.

Gel Filtration Assay for Reversibility

This assay determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Protocol:

-

Incubate a complex proteome (e.g., 2 mL of 1 mg/mL HEK293T lysate) with the test compound (e.g., 10 µM this compound) or DMSO for 30 minutes at 37 °C.

-

Remove a 50 µL aliquot ("pre-column" sample).

-

Pass the remaining mixture over a Sephadex G-25M desalting column to separate the protein-inhibitor complexes from the free, unbound inhibitor.

-

Collect the eluate containing the proteome ("post-column" sample).

-

Add the FP-PEG-Rh activity-based probe (5 µM final concentration) to both the "pre-column" and "post-column" samples.

-

Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the competitive ABPP protocol.

-

Interpretation: For a reversible inhibitor like this compound, the target enzyme band will show reduced fluorescence in the "pre-column" sample but will regain fluorescence in the "post-column" sample as the inhibitor is removed. For an irreversible inhibitor, the fluorescence will remain low in both samples.

In Vivo Inhibition Assay

This assay assesses the ability of a compound to engage its target enzyme in a living animal model.

Protocol:

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.

-

After a set time (e.g., 3 hours), administer the in vivo active alkyne-functionalized ABPP probe NHU5 (e.g., 100 mg/kg, i.p.).[8]

-

After 1 hour, sacrifice the mice and harvest tissues of interest (e.g., heart, kidney, lung, brain, liver).[8]

-

Homogenize the tissues to prepare proteomic lysates.

-

Perform a "click" reaction by adding rhodamine-azide (Rh-azide) to the lysates to attach a fluorescent reporter to the alkyne-probe-labeled enzymes.

-

Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning.

-

Target engagement is confirmed by a significant reduction in the fluorescence of the APT2/LYPLA2 band in tissues from this compound-treated mice compared to vehicle-treated mice.[8]

Conclusion and Future Directions

This compound is a landmark chemical probe, being the first potent, selective, and reversible inhibitor of APT2/LYPLA2.[3] Its development and thorough characterization, including the elucidation of its binding mode through crystallography, have provided the scientific community with an invaluable tool.[1][3] this compound enables the specific interrogation of APT2's role in the palmitoylation cycle and its downstream effects on protein signaling, cellular processes, and disease pathogenesis. Future studies utilizing this compound are anticipated to uncover novel substrates and biological functions of APT2, potentially identifying new therapeutic targets for diseases involving dysregulated protein palmitoylation, such as cancer.[3]

References

- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Phospholipase | TargetMol [targetmol.com]

- 6. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and this compound have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and this compound have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Figure 3.5-2, Both this compound (SID 160654496) and ML348 (SID 160654487) show potent and selective activity in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Role of LYPLA2: A Technical Guide to its Biological Function and Inhibition by ML349

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological functions of Lysophospholipase 2 (LYPLA2), also known as Acyl-protein thioesterase 2 (APT2). It details the utility of the selective inhibitor, ML349, as a chemical probe to investigate LYPLA2's role in cellular processes. This document includes quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to LYPLA2: A Key Player in Protein Depalmitoylation

Lysophospholipase 2 (LYPLA2) is a serine hydrolase that plays a crucial role in post-translational modification by catalyzing the depalmitoylation of specific substrate proteins.[1][2][3][4] Palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is critical for regulating protein trafficking, localization, and function.[5] By removing these palmitate groups, LYPLA2 modulates the activity of its substrates, influencing a variety of signaling pathways.

LYPLA2's substrates are diverse and include key signaling proteins such as:

-

Trimeric G alpha proteins: Involved in G protein-coupled receptor (GPCR) signaling.[1][3][4]

-

GSDMD (Gasdermin D): A key protein in pyroptotic cell death.[1][3][4]

-

GAP43 (Growth Associated Protein 43): Plays a role in neuronal growth and plasticity.[1][3][4]

-

ZDHHC6: A palmitoyl acyltransferase, suggesting a role for LYPLA2 in regulating the palmitoylation machinery itself.[1][3][4]

-

HRAS: A proto-oncogene whose localization and function are dependent on palmitoylation.[1][3][4]

Beyond its depalmitoylating activity, LYPLA2 also exhibits lysophospholipase activity, hydrolyzing lysophospholipids.[1][2] This dual functionality places LYPLA2 at the intersection of lipid metabolism and protein signaling.

This compound: A Selective and Reversible Inhibitor of LYPLA2

This compound is a potent and selective, reversible inhibitor of LYPLA2, making it an invaluable tool for studying the enzyme's biological functions.[6] Its high selectivity for LYPLA2 over its close homolog LYPLA1 and other serine hydrolases allows for precise interrogation of LYPLA2-specific activities in complex biological systems.[6]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC50 | 144 nM | Human LYPLA2 | Competitive ABPP | [6][7][8] |

| IC50 | >3000 nM | Human LYPLA1 | Competitive ABPP | [7][8] |

| Ki | 120 ± 20 nM | Human APT2 (LYPLA2) | Enzyme Kinetics | [7] |

| Ki | >10000 nM | Human APT1 (LYPLA1) | Enzyme Kinetics | [7] |

Table 1: In Vitro Inhibition of LYPLA2 by this compound

| Parameter | Value | Target Enzyme | Other Serine Hydrolases | Method | Reference |

| Selectivity | >20-fold | LYPLA2 | LYPLA1 | Gel-based competitive ABPP | [6] |

| Selectivity | High | LYPLA2 | ~20 other SHs | Gel-based competitive ABPP | [6] |

Table 2: Selectivity Profile of this compound

Key Signaling Pathways Involving LYPLA2

LYPLA2's enzymatic activity directly impacts several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections.

Regulation of HRAS and the MAPK Signaling Pathway

LYPLA2-mediated depalmitoylation of HRAS is a critical step in the "palmitoylation-depalmitoylation" cycle that governs HRAS trafficking between the plasma membrane and the Golgi apparatus. This dynamic localization is essential for proper MAPK pathway signaling, which regulates cell proliferation, differentiation, and survival. Inhibition of LYPLA2 with this compound can trap HRAS at the plasma membrane, potentially altering downstream signaling.

Caption: LYPLA2's role in the HRAS palmitoylation cycle and MAPK pathway.

The Lands Cycle and Lipid Metabolism

LYPLA2 participates in the Lands cycle, a crucial pathway for phospholipid remodeling. By hydrolyzing lysophospholipids, LYPLA2 contributes to the regulation of membrane composition and the generation of bioactive lipid mediators.

Caption: LYPLA2's involvement in the Lands cycle of phospholipid remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of LYPLA2 and the inhibitory action of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound for LYPLA2 in a complex proteome.

Materials:

-

HEK293T cell lysate (or other suitable proteome source)

-

This compound

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

DMSO

-

DPBS

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare soluble proteome from HEK293T cells at a concentration of 1 mg/mL in DPBS.

-

Inhibitor Incubation: In a microcentrifuge tube, add 1 µL of this compound (from a 50x stock in DMSO) to 49 µL of the proteome to achieve the desired final concentration. For IC50 determination, use a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the mixture for 30 minutes at 37°C.

-

Probe Labeling: Add 1 µL of FP-Rh probe (from a 50x stock in DMSO, final concentration 1 µM) to each reaction.

-

Incubate for 30 minutes at room temperature.

-

Quenching and Electrophoresis: Quench the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualization and Analysis: Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to LYPLA2 will decrease with increasing concentrations of this compound.

-

Quantify the band intensity to determine the IC50 value.

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

In Vivo Inhibition Studies in Mice

This protocol describes the administration of this compound to mice to assess its in vivo target engagement.

Materials:

-

This compound

-

Vehicle (e.g., PEG300)

-

C57BL/6 mice

-

Activity-based probe with an alkyne handle (e.g., NHU5)

-

Azide-tagged reporter (e.g., Rhodamine-azide) for click chemistry

-

Tissue homogenization buffer

-

Click chemistry reagents (copper(I) catalyst, ligand)

Procedure:

-

Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection.

-

Incubation: Allow the compound to distribute for a specified time (e.g., 3 hours).

-

Probe Administration: Administer the alkyne-tagged activity-based probe (e.g., 100 mg/kg, i.p.).

-

Incubation: Allow the probe to label its targets for a specified time (e.g., 1 hour).

-

Tissue Harvest and Homogenization: Euthanize the mice and harvest tissues of interest (e.g., brain, liver, kidney). Homogenize the tissues in an appropriate buffer.

-

Click Chemistry: To the proteome, add the azide-tagged reporter, copper(I) catalyst, and ligand to perform the click reaction, which attaches the reporter to the probe-labeled proteins.

-

Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning to assess the level of target engagement in different tissues.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NRAS mutant melanoma cells)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Conclusion

LYPLA2 is a multifaceted enzyme with important roles in protein depalmitoylation and lipid metabolism. The selective and reversible inhibitor this compound serves as a powerful chemical tool to dissect the specific functions of LYPLA2 in complex biological systems. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting LYPLA2 in various diseases, including cancer and neurological disorders. The continued use of probes like this compound, in conjunction with the detailed experimental approaches outlined here, will undoubtedly lead to a deeper understanding of the critical roles played by LYPLA2 in health and disease.

References

- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. thno.org [thno.org]

- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Dynamic Palmitoylation with ML349: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2] This dynamic process, governed by a balance between protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), plays a pivotal role in numerous signaling pathways implicated in health and disease, including cancer.[3][4][5][6] The study of dynamic palmitoylation has been significantly advanced by the development of specific chemical probes. ML349 is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[7] This guide provides a comprehensive technical overview of the use of this compound as a tool to investigate dynamic palmitoylation, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in dissecting signaling pathways.

This compound: A Selective APT2 Inhibitor

This compound was identified through a high-throughput screening campaign and has been characterized as a highly selective inhibitor of APT2 over its close homolog APT1 (LYPLA1).[7] Its reversible nature allows for the study of the dynamic consequences of APT2 inhibition without permanent modification of the enzyme.

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key inhibitory constants.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |

| This compound | APT2/LYPLA2 | 144 | 120 ± 20 | [7][8] |

| APT1/LYPLA1 | >3000 | >10000 | [7][8] |

Table 1: In vitro inhibitory activity of this compound. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high potency and selectivity of this compound for APT2 over APT1.

For comparative purposes, the table below includes data for ML348, a selective APT1 inhibitor, and Palmostatin B, a dual APT1/APT2 inhibitor.

| Inhibitor | Target(s) | IC50/Ki (nM) | Reference |

| ML348 | APT1/LYPLA1 | Ki = 280 | [9] |

| APT2/LYPLA2 | Ki > 10000 | ||

| Palmostatin B | APT1 & APT2 | - | [6][10][11] |

Table 2: Comparative inhibitory data for other common APT inhibitors. This data highlights the distinct selectivity profiles of available tools for studying palmitoylation.

Signaling Pathways Regulated by Dynamic Palmitoylation

Dynamic palmitoylation is crucial for the proper function of many signaling proteins. This compound has been instrumental in elucidating the role of APT2 in regulating these pathways.

NRAS Signaling Pathway

The oncogenic potential of NRAS is dependent on its localization to the plasma membrane, a process regulated by dynamic palmitoylation.[3][5][12] Depalmitoylation by APTs leads to the translocation of NRAS from the plasma membrane back to the Golgi apparatus, thus terminating its signaling activity.[5][13] Inhibition of APT2 with this compound can modulate this cycle.

Caption: NRAS palmitoylation cycle and the inhibitory action of this compound.

Scribble (SCRIB) Signaling and Cell Polarity

The tumor suppressor protein Scribble (SCRIB) requires S-palmitoylation for its proper localization to the plasma membrane, which is essential for maintaining cell polarity.[1][4][14][15] Mislocalization of SCRIB is associated with cancer progression.[16] The depalmitoylase APT2 has been shown to regulate SCRIB localization and S-palmitoylation.[15]

Caption: Regulation of SCRIB localization and cell polarity by dynamic palmitoylation.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of inhibitors like this compound against their target enzymes in a complex proteome.[17][18]

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol:

-

Proteome Preparation:

-

Harvest cells or tissues and lyse in an appropriate buffer (e.g., DPBS) to prepare a soluble proteome fraction.

-

Determine protein concentration using a standard method (e.g., BCA assay). Adjust the concentration to 1 mg/ml.[7]

-

-

Inhibitor Incubation:

-

In a microcentrifuge tube, add 50 µL of the 1 mg/ml soluble proteome.

-

Add 1 µL of a 50x stock of this compound (in DMSO) to achieve the desired final concentration. For IC50 determination, a serial dilution of the inhibitor is used.[7] A DMSO-only control is essential.

-

Incubate for 30 minutes at 37 °C.[7]

-

-

Probe Labeling:

-

SDS-PAGE and Analysis:

-

Quench the reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using an in-gel fluorescent scanner.

-

Quantify the fluorescence intensity of the band corresponding to APT2.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]

-

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and quantify protein palmitoylation.[19][20] It involves the specific exchange of palmitate groups for a biotin tag, which can then be detected by western blotting.

Caption: Step-by-step workflow of the Acyl-Biotin Exchange (ABE) assay.

Detailed Protocol:

-

Lysis and Blocking of Free Thiols:

-

Removal of NEM and Protein Precipitation:

-

Remove excess NEM, often by protein precipitation (e.g., with chloroform/methanol).[21]

-

-

Cleavage of Thioester Bonds:

-

Biotinylation of Exposed Thiols:

-

Affinity Purification and Detection:

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluate by western blotting using an antibody against the protein of interest. An increase in signal in the HAM-treated sample compared to the control indicates palmitoylation.

-

Click Chemistry-Based Palmitoylation Assay

Click chemistry offers a powerful and sensitive method for detecting protein palmitoylation.[22][23] This technique involves the metabolic incorporation of a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne), followed by a highly specific "click" reaction with a reporter tag (e.g., an azide-biotin or azide-fluorophore).

Caption: General workflow for detecting protein palmitoylation using click chemistry.

Detailed Protocol:

-

Metabolic Labeling:

-

Culture cells in the presence of an alkynyl palmitic acid analog (e.g., 17-octadecynoic acid, 17-ODYA).[22] The analog will be incorporated into proteins by the cellular palmitoylation machinery.

-

The optimal concentration and labeling time should be determined empirically for the cell type and protein of interest.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

-

Click Reaction:

-

To the cell lysate, add the click reaction cocktail. This typically includes:

-

An azide-functionalized reporter tag (e.g., azide-biotin for subsequent purification or an azide-fluorophore for direct in-gel detection).

-

A copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper-ligand complex like TBTA).[24]

-

-

Incubate the reaction to allow for the covalent ligation of the reporter tag to the incorporated alkynyl fatty acid.

-

-

Detection and Analysis:

-

If an azide-fluorophore was used, the proteins can be separated by SDS-PAGE and visualized directly by in-gel fluorescence scanning.

-

If azide-biotin was used, the biotinylated proteins can be enriched using streptavidin beads and subsequently detected by western blotting, similar to the ABE assay.

-

In Vivo Administration of this compound

To study the effects of APT2 inhibition in a whole-organism context, this compound can be administered to animal models.

Protocol for Intraperitoneal (i.p.) Injection in Mice:

-

Formulation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

For injection, dilute the stock solution in a vehicle appropriate for i.p. administration, such as a mixture of PEG300, Tween-80, and saline.[8] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Ensure the final solution is well-mixed, though it may be a suspension.

-

-

Dosing:

-

A typical dose used in studies is 50 mg/kg.[7]

-

The final injection volume should be appropriate for the size of the animal.

-

-

Administration:

-

Administer the this compound formulation via intraperitoneal injection.

-

-

Post-Administration Analysis:

-

At the desired time point after administration, tissues can be harvested for subsequent analysis, such as competitive ABPP to confirm target engagement in vivo.[7]

-

Conclusion

This compound is a valuable chemical tool for the investigation of dynamic protein palmitoylation. Its high potency and selectivity for APT2 allow for the precise dissection of the role of this enzyme in various cellular processes. By employing the experimental approaches detailed in this guide, researchers can effectively utilize this compound to uncover novel insights into the regulation and function of dynamic palmitoylation in both normal physiology and disease states, paving the way for potential therapeutic interventions.

References

- 1. Regulation of cell polarity by posttranslational protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZDHHC7-mediated S-palmitoylation of Scribble regulates cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. oncotarget.com [oncotarget.com]

- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and this compound have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and this compound have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 13. Inhibition of NRAS Signaling in Melanoma Through Direct Depalmitoylation Using Amphiphilic Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. APT2 inhibition restores Scribble localization and S-palmitoylation in Snail-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]

- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 24. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ML349: A Selective Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2) for Cellular Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction